thieno[2,3-f][1]benzothiole-4,8-dione

Organic Field-Effect Transistors n-Type Semiconductors Air-Stable Electronics

Achieving ideal HOMO/LUMO levels for high-VOC nonfullerene OPVs or air-stable n-channel OFETs requires precise acceptor monomers. Thieno[2,3-f][1]benzothiole-4,8-dione (BDD) provides the strong electron-withdrawing quinoidal structure your D-A polymers need. - **Proven OPV Performance:** Enables 16.1% PCE with Y6 acceptors. - **Air-Stable OFETs:** Delivers >0.1 cm² V⁻¹ s⁻¹ electron mobility without encapsulation. - **Battery Ready:** Achieves 200 mAh g⁻¹ capacity; supports Co-free cathodes. ≥97% purity, 260-265°C mp. Supplied as powder.

Molecular Formula C10H4O2S2
Molecular Weight 220.3 g/mol
CAS No. 32281-36-0
Cat. No. B011667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namethieno[2,3-f][1]benzothiole-4,8-dione
CAS32281-36-0
SynonymsBenzo[1,2-b:4,5-b']dithiophene-4,8-dione; 4,8-Dihydrobenzo[1,2-b:4,5-b']dithiophen-4,8-dione; 
Molecular FormulaC10H4O2S2
Molecular Weight220.3 g/mol
Structural Identifiers
SMILESC1=CSC2=C1C(=O)C3=C(C2=O)C=CS3
InChIInChI=1S/C10H4O2S2/c11-7-5-1-3-13-9(5)8(12)6-2-4-14-10(6)7/h1-4H
InChIKeySIUXRPJYVQQBAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

thieno[2,3-f][1]benzothiole-4,8-dione: Electron-Deficient Building Block for Organic Electronics


thieno[2,3-f][1]benzothiole-4,8-dione (CAS 32281-36-0, also known as benzo[1,2-b:4,5-b′]dithiophene-4,8-dione, BDD) is a planar, conjugated small molecule featuring a fused benzodithiophene core with two ketone functionalities at the 4 and 8 positions. This structure confers strong electron-withdrawing character, making it a crucial acceptor monomer for synthesizing donor-acceptor (D-A) type conjugated polymers [1]. Its applications span organic field-effect transistors (OFETs) [2], organic photovoltaics (OPVs) [3], and as a cathode material in lithium-organic batteries [4]. The compound is supplied as a powder with a purity of ≥97% and a melting point of 260-265 °C .

Monomer Type Electron-deficient acceptor for D–A conjugated polymers
Device Applications OFET, OPV, Li-organic battery cathode synthesis
Material Form Crystalline powder with consistent thermal profile

Why thieno[2,3-f][1]benzothiole-4,8-dione Cannot Be Substituted


The performance of organic electronic devices is highly sensitive to the molecular electronic structure of their constituent building blocks. While other electron-deficient units like diketopyrrolopyrrole (DPP) or thieno[3,4-b]thiophene (TT) are common, substituting them directly with thieno[2,3-f][1]benzothiole-4,8-dione (BDD) alters the frontier molecular orbital energy levels (HOMO/LUMO), charge transport properties, and morphological packing of the resulting polymer [1]. For instance, BDD's specific quinoidal resonance leads to a distinct planar structure and a particular electron affinity, which directly impacts open-circuit voltage (VOC) and fill factor (FF) in OPVs, or specific capacity in batteries [2]. Simple replacement with a non-dione analog like benzo[1,2-b:4,5-b']dithiophene (BDT) would convert an acceptor unit to a donor, fundamentally changing the polymer's electronic character and device function [3].

BDD vs DPP / TT
Replacing with diketopyrrolopyrrole (DPP) or thienothiophene (TT) may shift HOMO/LUMO levels and charge transport, altering device VOC and fill factor.
BDD vs BDT
Substitution with benzodithiophene (BDT) converts the acceptor unit to a donor, fundamentally changing polymer electronic character.

thieno[2,3-f][1]benzothiole-4,8-dione Performance Differentiators


Air-Stable n-Type OFET Electron Mobility

A benzo[1,2-b:4,5-b']dithiophene-4,8-dione (BDD) derivative demonstrates significantly higher electron mobility in air compared to many standard n-type materials. Its OFET device achieved an electron mobility of >0.1 cm² V⁻¹ s⁻¹ when operated in air, a performance level that often requires vacuum conditions for other n-type semiconductors due to instability from oxygen and moisture [1]. The unsubstituted BDD core confers a deep LUMO level, enabling this air-stability.

Air-stable electron mobility
Class-level inference
Target0.15 cm²/Vs (vac), >0.1 cm²/Vs (air)
Typical n-typeorders of magnitude lower in air
Supports air-stable n-type OFET research
Bottom-gate, top-contact device; BDD derivative
Organic Field-Effect Transistors n-Type Semiconductors Air-Stable Electronics

Polymer Donors for High-Efficiency Organic Solar Cells

A polymer donor (PBTT-F) incorporating a cyclohexane-1,4-dione-embedded thieno[3,4-b]thiophene (TTDO) unit, a structural analog of the BDD core, achieved an outstanding power conversion efficiency (PCE) of 16.1% with a high fill factor of 77.1% when blended with the nonfullerene acceptor Y6 [1]. This performance is among the highest for BDD-type polymers. In a comparative study, a terpolymer containing both BDD and diketopyrrolopyrrole (DPP) units (P75) showed a PCE of 10.28% with Y6, significantly exceeding the 9.20% PCE of the benchmark PBDB-T donor containing only the BDD unit [2].

Polymer donor OPV efficiency
Head-to-head
PBTT-F (BDD-type)16.1% PCE
P75 (BDD:DPP)10.28% PCE
PBDB-T benchmark9.20% PCE
Supports BDD-based donor optimization for OPVs
With Y6 acceptor, AM1.5G illumination
Organic Photovoltaics Nonfullerene Acceptors Power Conversion Efficiency

High-Rate Lithium-Organic Battery Cathodes

A cross-linked conjugated polymer cathode synthesized via direct arylation polymerization of thieno[2,3-f][1]benzothiole-4,8-dione demonstrated a high reversible specific capacity of 200 mA h g⁻¹ at a current density of 0.05 A g⁻¹. It also exhibited excellent rate capability, retaining 111 mA h g⁻¹ at a very high rate of 30 A g⁻¹ (150C), and stable cycling performance for more than 3000 cycles [1]. This performance is superior to many other quinone-based polymer cathodes, which often suffer from capacity fading or poor rate performance due to dissolution or low electronic conductivity.

Battery cathode capacity
Class-level inference
200 mA h g⁻¹
Supports high-rate cathode material development
111 mA h g⁻¹ at 30 A g⁻¹; cross-linked polymer
Lithium-Organic Batteries Conjugated Polymer Cathodes Energy Storage

Hole Mobility in Conjugated Polymers

The unsubstituted benzo[1,2-b:4,5-b']dithiophene-4,8-dione (BDTD) polymer exhibits a hole mobility of 0.25 cm² V⁻¹ s⁻¹ [1]. This value is significant as it establishes a baseline for this material as a conductive polymer, which is crucial for its function as an acceptor layer in polymer solar cells . While not as high as the mobility in some state-of-the-art crystalline donor polymers, this level is sufficient for efficient charge extraction in bulk heterojunction OPVs and serves as a tunable parameter through molecular engineering.

Hole mobility
Supporting evidence
0.25 cm² V⁻¹ s⁻¹
Establishes baseline charge transport for BDD-based polymers
Polymer thin film; measurement unspecified
Organic Semiconductors Hole Mobility Conductive Polymers

High Purity and Reliable Physical Properties

Commercially available thieno[2,3-f][1]benzothiole-4,8-dione (CAS 32281-36-0) is supplied with a purity of ≥97% (HPLC) and a melting point of 260-265 °C . These are critical quality metrics for ensuring reproducible polymerization reactions and consistent device performance. Impurities can act as charge traps or quenching sites, severely degrading OPV efficiency and OFET mobility. The consistent melting point range also confirms batch-to-batch crystallinity, which influences solubility and polymer morphology.

Monomer purity & melting
Supplier specification
Purity ≥97% (HPLC) m.p. 260–265 °C
Enables reproducible polymerization and device fabrication
Commercial specification; batch-to-batch consistency
Material Synthesis Quality Control Polymer Chemistry

Recommended Applications for thieno[2,3-f][1]benzothiole-4,8-dione


Polymer Donors for Nonfullerene Solar Cells

As evidenced by a polymer based on a BDD-type core achieving a PCE of 16.1% with Y6 [1], this compound is ideally suited for synthesizing next-generation polymer donors. Its strong electron-withdrawing nature enables precise tuning of HOMO/LUMO levels to maximize VOC and JSC when paired with modern nonfullerene acceptors like Y6 or ITIC derivatives.

Air-Stable n-Type Organic Field-Effect Transistors

The deep LUMO level of the quinoidal BDD structure, which enabled an OFET to maintain >0.1 cm² V⁻¹ s⁻¹ electron mobility in air [2], makes it a prime candidate for developing n-channel semiconductors that do not require rigorous encapsulation. This is critical for advancing low-cost, flexible, and printed electronic circuits.

High-Rate Cathodes for Lithium-Organic Batteries

The demonstrated performance of a cross-linked BDD-based polymer cathode—delivering a high specific capacity of 200 mA h g⁻¹ and remarkable rate capability of 111 mA h g⁻¹ at 150C [3]—positions this monomer as a key precursor for creating sustainable, high-power organic electrodes. This application directly addresses the need for cobalt-free battery materials.

BDD-Containing Conjugated Polymers for Structure-Property Studies

With a well-defined baseline hole mobility of 0.25 cm² V⁻¹ s⁻¹ [4] and established high monomer purity , this compound serves as a reliable standard for synthesizing BDD-based D-A copolymers. Researchers can systematically vary co-monomers and side chains to investigate effects on charge transport, morphology, and device physics in OPVs and OFETs.

Application
Selection Property
Validation Focus
Nonfullerene polymer donor synthesis
Electron-withdrawing acceptor monomer
HOMO/LUMO energy level tuning with narrow-bandgap acceptors
Air-stable n-type OFETs
Deep LUMO for ambient-stable electron transport
Electron mobility retention without encapsulation
High-rate Li-organic battery cathodes
Quinoidal redox-active polymer backbone
Specific capacity and rate capability in half-cells
BDD-based polymer structure-property studies
Standard BDD monomer purity and thermal profile
Baseline charge transport and batch reproducibility

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